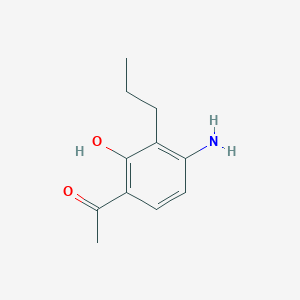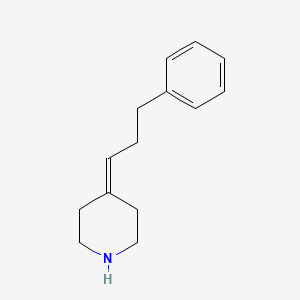![molecular formula C16H17N3O B8722638 3-((1-Phenyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol CAS No. 61656-13-1](/img/structure/B8722638.png)
3-((1-Phenyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-Phenyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol is a compound that features a benzimidazole ring, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Phenyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol typically involves the reaction of 1-phenyl-1H-benzimidazole with 3-chloropropan-1-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-((1-Phenyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
3-((1-Phenyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its benzimidazole core, which is present in many pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 3-((1-Phenyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol is not fully understood. benzimidazole derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. They can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1H-benzimidazole: A simpler benzimidazole derivative with similar biological activities.
2-(1H-Benzimidazol-2-yl)ethanol: Another benzimidazole derivative with a hydroxyl group, used in similar applications
Uniqueness
3-((1-Phenyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol is unique due to its specific structure, which combines the benzimidazole ring with a propanol chain. This unique structure may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives .
Propriétés
Numéro CAS |
61656-13-1 |
|---|---|
Formule moléculaire |
C16H17N3O |
Poids moléculaire |
267.33 g/mol |
Nom IUPAC |
3-[(1-phenylbenzimidazol-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C16H17N3O/c20-12-6-11-17-16-18-14-9-4-5-10-15(14)19(16)13-7-2-1-3-8-13/h1-5,7-10,20H,6,11-12H2,(H,17,18) |
Clé InChI |
OMNOIMKLZRGMMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B8722579.png)




![5-amino-1-[3-(benzyloxy)propoxy]-1H-imidazole-4-carboxamide](/img/structure/B8722608.png)




![3-Pyridinecarbonitrile, 2-[[2-(dimethylamino)ethyl]amino]-4,6-dimethyl-](/img/structure/B8722636.png)
